2-Hydroxyestrone

Description

Properties

IUPAC Name |

(8R,9S,13S,14S)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H22O3/c1-18-7-6-11-12(14(18)4-5-17(18)21)3-2-10-8-15(19)16(20)9-13(10)11/h8-9,11-12,14,19-20H,2-7H2,1H3/t11-,12+,14-,18-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SWINWPBPEKHUOD-JPVZDGGYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC12CCC3C(C1CCC2=O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1CCC2=O)CCC4=CC(=C(C=C34)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80904315 | |

| Record name | 2-Hydroxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

286.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | 2-Hydroxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

362-06-1 | |

| Record name | 2-Hydroxyestrone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=362-06-1 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Hydroxyestrone | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000362061 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 2-Hydroxyestrone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80904315 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1,3,5(10)-Estratriene-2,3-diol-17-one | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-HYDROXYESTRONE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UQS3A06ILY | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 2-Hydroxyestrone | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0000343 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

Foundational & Exploratory

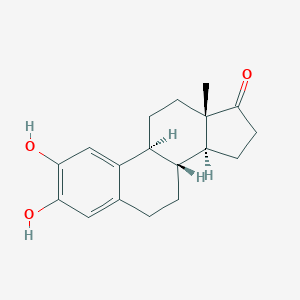

What is the chemical structure of 2-Hydroxyestrone

This guide provides a comprehensive overview of the chemical structure, properties, and biological significance of 2-Hydroxyestrone (2-OHE1), a key endogenous catechol estrogen. It is intended for researchers, scientists, and professionals in the field of drug development who are interested in the nuanced roles of estrogen metabolites in health and disease.

Chemical Structure and Identification

This compound is a major metabolite of estrone and estradiol, characterized by the introduction of a hydroxyl group at the C2 position of the steroid's aromatic A ring.[1][2] This structural modification categorizes it as a catechol estrogen, a class of estrogen metabolites with unique biological activities.[1]

The core structure of this compound consists of a classic steroid nucleus with four fused rings. The aromatic A ring with hydroxyl groups at positions C2 and C3 is a defining feature. A ketone group is present at C17 on the D ring.[1]

Key identifiers for this compound include:

-

IUPAC Name : (1S,10R,11S,15S)-4,5-dihydroxy-15-methyltetracyclo[8.7.0.0^{2,7}.0^{11,15}]heptadeca-2(7),3,5-trien-14-one[3]

-

Systematic IUPAC Name : (3aS,3bR,9bS,11aS)-7,8-Dihydroxy-11a-methyl-2,3,3a,3b,4,5,9b,10,11,11a-decahydro-1H-cyclopenta[a]phenanthren-1-one[1]

-

Chemical Formula : C₁₈H₂₂O₃[1]

-

CAS Number : 362-06-1[1]

-

Synonyms : 2-OHE1, Catecholestrone, 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one[1]

Physicochemical and Biological Properties

The physicochemical properties of this compound influence its biological fate and activity. While some experimental data is limited, predicted values provide valuable insights. Its biological activity is complex, exhibiting both weak estrogenic and, in some contexts, antiestrogenic properties.[4][5]

Quantitative Data Summary

| Property | Value | Source |

| Molecular Weight | 286.371 g/mol | [1] |

| Melting Point | 199-201°C (Predicted) | |

| Water Solubility | 0.023 g/L (Predicted) | |

| logP (Octanol-Water) | 3.03 (Predicted) | |

| pKa (Strongest Acidic) | 9.67 (Predicted) | |

| Solubility in DMF | ~30 mg/mL | |

| Solubility in DMSO | ~30 mg/mL | |

| Solubility in Ethanol | ~30 mg/mL | |

| Biological Activity | Antiestrogenic in MCF-7 cells at 10⁻⁷-10⁻⁸ M | [3] |

| Estrogen Receptor Binding | High affinity, but rapid dissociation | [4][5] |

Biological Significance and Signaling Pathway

This compound is endogenously produced from estrone, primarily in the liver, through a hydroxylation reaction catalyzed by cytochrome P450 (CYP) enzymes, particularly from the CYP1A and CYP3A subfamilies.[1][2] Once formed, it can be further metabolized, primarily through O-methylation by catechol-O-methyltransferase (COMT), to form 2-methoxyestrone.[6]

The balance between the formation of this compound and another major metabolite, 16α-hydroxyestrone, is a subject of intense research, as the two metabolites exhibit different biological activities.[5][7] this compound is generally considered to have weak estrogenic or even antiestrogenic effects, while 16α-hydroxyestrone is a potent estrogen.[5][7] This metabolic balance, often expressed as the 2-OHE1/16α-OHE1 ratio, is being investigated as a potential biomarker for the risk of hormone-dependent cancers.[7]

Metabolic Pathway of this compound

Experimental Protocols

This section outlines key experimental methodologies for the study of this compound, from its analysis in biological samples to the assessment of its biological activity.

Quantification of this compound in Biological Samples

Method: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This is a highly sensitive and specific method for the simultaneous quantification of multiple estrogen metabolites, including this compound, in urine and serum.[1]

-

Sample Preparation:

-

For urine samples, an enzymatic hydrolysis step is typically performed to deconjugate glucuronidated and sulfated metabolites.

-

Solid-phase extraction (SPE) is then used to clean up the sample and concentrate the analytes.

-

-

Chromatographic Separation:

-

A C18 reverse-phase HPLC column is commonly used for separation.

-

A gradient elution with a mobile phase consisting of methanol or acetonitrile and water, often with a formic acid modifier, is employed.

-

-

Mass Spectrometric Detection:

-

Electrospray ionization (ESI) in negative ion mode is typically used.

-

Multiple reaction monitoring (MRM) is employed for high selectivity and sensitivity, monitoring specific precursor-to-product ion transitions for this compound and its internal standard.

-

Method: Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA kits are commercially available for the quantification of this compound in urine and serum and are suitable for high-throughput analysis.[8]

-

Principle: Competitive immunoassay where this compound in the sample competes with a labeled this compound for binding to a limited number of specific antibody-coated wells.

-

Procedure:

-

Standards and samples are added to the antibody-coated microtiter plate.

-

An enzyme-conjugated secondary antibody is added.

-

A substrate is added, and the resulting colorimetric change is measured using a microplate reader.

-

The concentration of this compound in the samples is determined by comparison to a standard curve.

-

Assessment of Antiestrogenic Activity

Method: MCF-7 Breast Cancer Cell Proliferation Assay

This cell-based assay is used to evaluate the effect of this compound on the proliferation of estrogen receptor-positive breast cancer cells.[3]

-

Cell Culture:

-

MCF-7 cells are maintained in a suitable growth medium supplemented with fetal bovine serum.

-

For the experiment, cells are plated in multi-well plates and allowed to attach.

-

-

Treatment:

-

The growth medium is replaced with a medium containing the desired concentrations of this compound (e.g., 10⁻⁹ to 10⁻⁶ M).

-

To prevent the rapid metabolism of this compound, a catechol-O-methyltransferase (COMT) inhibitor, such as quinalizarin, can be co-administered.[3]

-

Control groups include vehicle-treated cells and cells treated with estradiol as a positive control for proliferation.

-

-

Proliferation Assessment:

-

After a defined incubation period (e.g., 4-6 days), cell proliferation is assessed using methods such as:

-

Direct cell counting using a hemocytometer or an automated cell counter.

-

MTT or WST-1 assays, which measure metabolic activity as an indicator of cell viability and proliferation.

-

-

-

Data Analysis:

-

The proliferation of cells treated with this compound is compared to that of the control groups. A significant decrease in cell number in the presence of this compound, particularly when co-treated with an estrogen like estradiol, indicates antiestrogenic activity.[3]

-

Workflow for Investigating this compound's Biological Effects

The following diagram illustrates a general workflow for investigating the biological effects of this compound, from initial quantification to functional cellular assays.

References

- 1. Estrogenic and antiestrogenic activities of 16alpha- and 2-hydroxy metabolites of 17beta-estradiol in MCF-7 and T47D human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Antiestrogen action of this compound on MCF-7 human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Opposite estrogen effects of estrone and this compound on MCF-7 sensitivity to the cytotoxic action of cell growth, oxidative stress and inflammation activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. taylorandfrancis.com [taylorandfrancis.com]

- 6. researchgate.net [researchgate.net]

- 7. Urinary 2/16 alpha-hydroxyestrone ratio: correlation with serum insulin-like growth factor binding protein-3 and a potential biomarker of breast cancer risk - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. academic.oup.com [academic.oup.com]

Endogenous Production of Catechol Estrogens in the Liver: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The liver is the principal site for the metabolic processing of estrogens, converting them into various metabolites, including catechol estrogens. This technical guide provides an in-depth overview of the endogenous production of catechol estrogens in the liver, focusing on the enzymatic pathways, regulatory mechanisms, and key experimental methodologies. Quantitative data on enzyme kinetics are summarized, and detailed protocols for relevant assays are provided. Furthermore, signaling pathways governing the expression of key enzymes are visualized to offer a comprehensive understanding of this critical metabolic process.

Introduction

Estrogens, primarily 17β-estradiol (E2) and estrone (E1), undergo extensive metabolism in the liver. A key pathway in this process is the hydroxylation of the phenolic A-ring at the C2 or C4 position, leading to the formation of 2-hydroxyestrogens (2-OHEs) and 4-hydroxyestrogens (4-OHEs), collectively known as catechol estrogens.[1] These metabolites are not merely intermediates for excretion; they possess distinct biological activities and have been implicated in various physiological and pathological processes.

The production of catechol estrogens is a two-step process involving initial hydroxylation by cytochrome P450 (CYP) enzymes, followed by O-methylation by catechol-O-methyltransferase (COMT). The balance between the formation of 2-OHEs and 4-OHEs, and their subsequent methylation, is crucial as these metabolites have different estrogenic potencies and carcinogenic potentials.[2] This guide will delve into the core aspects of hepatic catechol estrogen synthesis, providing a technical resource for professionals in biomedical research and drug development.

Enzymatic Synthesis of Catechol Estrogens

The formation of catechol estrogens from estradiol and estrone is catalyzed by specific isoforms of the cytochrome P450 superfamily, primarily located in the endoplasmic reticulum of hepatocytes.

Hydroxylation by Cytochrome P450 Enzymes

The initial and rate-limiting step in catechol estrogen synthesis is the hydroxylation of the estrogen molecule. In the human liver, several CYP isoforms contribute to this process, with varying specificities for the 2- and 4-hydroxylation pathways.[3][4][5]

-

CYP1A2: This is a major enzyme in the human liver and shows the highest activity for 2-hydroxylation of estradiol.[3]

-

CYP3A4: Another abundant hepatic enzyme, CYP3A4, is also significantly involved in the 2- and 4-hydroxylation of estrogens.[4][6]

-

CYP1B1: While expressed at lower levels in the liver compared to extrahepatic tissues, CYP1B1 exhibits the highest specific activity for 4-hydroxylation of estradiol.[3][5]

-

CYP1A1: The expression of CYP1A1 in the liver is typically low but can be induced by various xenobiotics. It contributes to both 2- and 4-hydroxylation.[3][7]

The relative contributions of these enzymes determine the ratio of 2-OHEs to 4-OHEs produced in the liver.

O-Methylation by Catechol-O-Methyltransferase (COMT)

Following their formation, catechol estrogens are rapidly methylated by COMT, a phase II metabolizing enzyme present in the cytoplasm of hepatocytes.[2][8] This reaction transfers a methyl group from S-adenosyl-L-methionine (SAM) to one of the hydroxyl groups of the catechol estrogen, forming methoxyestrogens.[2] This methylation is a critical detoxification step, as it generally reduces the biological activity and redox cycling potential of the catechol estrogens.[8]

Quantitative Data on Enzyme Kinetics

The following tables summarize the available kinetic data for the key enzymes involved in catechol estrogen production in human liver microsomes.

| Enzyme | Substrate | Product | Km (µM) | Vmax (nmol/min/nmol P450) or (nmol/min/mg protein) | Reference |

| CYP1A2 | Estradiol | 2-Hydroxyestradiol | 43.1 | 17.4 (nmol/min/nmol P450) | [9] |

| CYP3A4 | Estradiol | 2-Hydroxyestradiol | 23.7 | 6.9 (nmol/min/nmol P450) | [9] |

| Human Liver Microsomes | Estradiol | 2-Hydroxyestradiol | 42.6 | 0.32 (nmol/min/mg protein) | [9] |

| Human Liver Microsomes | Estradiol | 2- & 4-Hydroxyestradiol | 15 | Not Specified | [4] |

Table 1: Kinetic Parameters of Estradiol Hydroxylation in Human Liver.

| Enzyme | Substrate | Product | Km (µM) | Vmax (pmol/min/mg protein) | Reference |

| Human Liver COMT | 2-Hydroxyestradiol | 2-Methoxyestradiol | Not Specified | Not Specified | [10] |

| Human Liver COMT | 4-Hydroxyestradiol | 4-Methoxyestradiol | Not Specified | Not Specified | [10] |

Regulation of Catechol Estrogen Production

The expression and activity of the enzymes involved in catechol estrogen synthesis are tightly regulated by a variety of endogenous and exogenous factors.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

The Aryl Hydrocarbon Receptor (AhR) is a ligand-activated transcription factor that plays a central role in regulating the expression of CYP1A1 and CYP1B1.[11][12][13] Exposure to xenobiotics such as polycyclic aromatic hydrocarbons (PAHs) and dioxins leads to the activation of the AhR pathway.[11][12]

Other Regulatory Mechanisms

The expression of hepatic CYPs is also influenced by other nuclear receptors and signaling pathways, including those responsive to inflammatory signals.[14][15] For instance, inflammatory cytokines have been shown to downregulate the expression of certain CYP enzymes.[14] The activity of COMT can be influenced by genetic polymorphisms, leading to interindividual variations in the rate of catechol estrogen methylation.[2]

Experimental Protocols

In Vitro Estradiol Hydroxylation Assay using Human Liver Microsomes

This protocol outlines a general procedure for assessing the formation of catechol estrogens from estradiol using human liver microsomes.

Materials:

-

Human liver microsomes (HLM)

-

17β-Estradiol

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, NADP+) or 20 mM NADPH solution

-

100 mM Phosphate buffer (pH 7.4)

-

Organic solvent for reaction termination (e.g., ethyl acetate or acetonitrile)

-

Internal standard for LC-MS/MS analysis

-

LC-MS/MS system

Procedure:

-

Preparation: Thaw human liver microsomes on ice. Prepare a stock solution of 17β-estradiol in a suitable solvent (e.g., ethanol or DMSO) and dilute to the desired working concentrations in phosphate buffer. The final concentration of the organic solvent in the incubation mixture should be low (e.g., <1%) to avoid inhibiting enzyme activity.[16]

-

Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

100 mM Phosphate buffer (pH 7.4)

-

Human liver microsomes (final concentration typically 0.1-1.0 mg/mL)

-

17β-Estradiol solution (at various concentrations to determine kinetics)

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes with gentle agitation.

-

Initiation of Reaction: Initiate the reaction by adding the NADPH regenerating system or a pre-warmed solution of NADPH.[17]

-

Incubation: Incubate at 37°C for a predetermined time (e.g., 10-60 minutes), ensuring the reaction is in the linear range for product formation.

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent (e.g., 2 volumes of acetonitrile or ethyl acetate).[17]

-

Sample Processing: Add an internal standard. Vortex the samples and centrifuge to pellet the protein. Transfer the supernatant to a new tube and evaporate to dryness under a stream of nitrogen.

-

Analysis: Reconstitute the dried extract in a suitable mobile phase for LC-MS/MS analysis to quantify the formation of 2-hydroxyestradiol and 4-hydroxyestradiol.[18][19]

Experimental Workflow for Estradiol Hydroxylation Assay:

Catechol-O-Methyltransferase (COMT) Activity Assay

This protocol provides a general method for measuring COMT activity in liver cytosol using a catechol estrogen substrate.

Materials:

-

Liver cytosol preparation

-

Catechol estrogen substrate (e.g., 2-hydroxyestradiol or 4-hydroxyestradiol)

-

S-adenosyl-L-methionine (SAM)

-

Magnesium chloride (MgCl₂)

-

100 mM Phosphate buffer (pH 7.4)

-

Organic solvent for reaction termination

-

LC-MS/MS system

Procedure:

-

Preparation: Prepare a liver cytosol fraction by homogenization and ultracentrifugation. Prepare stock solutions of the catechol estrogen substrate and SAM in appropriate solvents.

-

Incubation Mixture: In a microcentrifuge tube, combine the following on ice:

-

100 mM Phosphate buffer (pH 7.4)

-

Liver cytosol (e.g., 50 µg of protein)

-

MgCl₂ (final concentration typically 1-5 mM)

-

Catechol estrogen substrate

-

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Initiation of Reaction: Initiate the reaction by adding a pre-warmed solution of SAM.

-

Incubation: Incubate at 37°C for a specified time (e.g., 30-60 minutes).

-

Termination of Reaction: Stop the reaction by adding a cold organic solvent.

-

Sample Processing and Analysis: Process the samples as described in the hydroxylation assay (section 5.1, steps 7 and 8) to quantify the formation of the corresponding methoxyestrogen.

A common alternative method involves using a radiolabeled methyl donor ([³H]-SAM) and quantifying the radiolabeled methylated product.[20][21] Another approach utilizes a fluorogenic substrate like esculetin, where the formation of the methylated product, scopoletin, can be monitored continuously by fluorescence.[22]

Conclusion

The endogenous production of catechol estrogens in the liver is a complex process involving multiple enzymes and regulatory pathways. Understanding the intricacies of this metabolic system is crucial for researchers in fields ranging from endocrinology and toxicology to oncology and drug development. The data, protocols, and pathway diagrams presented in this guide provide a comprehensive technical resource to facilitate further investigation into the physiological and pathological roles of hepatic catechol estrogen synthesis. The continued exploration of this area will undoubtedly yield valuable insights into human health and disease.

References

- 1. Catechol estrogen - Wikipedia [en.wikipedia.org]

- 2. Catechol-O-methyltransferase: characteristics, polymorphisms and role in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Role of human cytochrome P450 1A1, 1A2, 1B1, and 3A4 in the 2-, 4-, and 16alpha-hydroxylation of 17beta-estradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Nature of cytochromes P450 involved in the 2-/4-hydroxylations of estradiol in human liver microsomes [pubmed.ncbi.nlm.nih.gov]

- 5. Hydroxylation of estradiol - Wikipedia [en.wikipedia.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Variation in hepatic microsomal cytochrome P-450 1 concentration among untreated rabbits alters the efficiency of estradiol hydroxylation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. aacrjournals.org [aacrjournals.org]

- 9. Inhibition of the human liver microsomal and human cytochrome P450 1A2 and 3A4 metabolism of estradiol by deployment-related and other chemicals - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Inhibition of human catechol-O-methyltransferase (COMT)-mediated O-methylation of catechol estrogens by major polyphenolic components present in coffee - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. academic.oup.com [academic.oup.com]

- 12. academic.oup.com [academic.oup.com]

- 13. Involvement of the CYP1A1 inhibition-mediated activation of aryl hydrocarbon receptor in drug-induced hepatotoxicity [jstage.jst.go.jp]

- 14. Frontiers | Inflammatory signaling on cytochrome P450-mediated drug metabolism in hepatocytes [frontiersin.org]

- 15. researchgate.net [researchgate.net]

- 16. researchgate.net [researchgate.net]

- 17. Thawing and Incubating Human and Animal Liver Microsomes | Thermo Fisher Scientific - JP [thermofisher.com]

- 18. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 19. Determination of estradiol metabolites in human liver microsome by high performance liquid chromatography-electrochemistry detector - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. O-Methylation of Catechol Estrogens by Human Placental Catechol-O-Methyltransferase: Interindividual Differences in Sensitivity to Heat Inactivation and to Inhibition by Dietary Polyphenols - PMC [pmc.ncbi.nlm.nih.gov]

- 21. sigmaaldrich.com [sigmaaldrich.com]

- 22. tandfonline.com [tandfonline.com]

The Critical Role of Cytochrome P450 Enzymes in Estrogen 2-Hydroxylation: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen metabolism is a critical physiological process with significant implications for hormonal homeostasis and the pathogenesis of hormone-dependent diseases. The hydroxylation of estrogens, catalyzed by the cytochrome P450 (CYP) superfamily of enzymes, represents the initial and rate-limiting step in their metabolic clearance. Among the various hydroxylation pathways, 2-hydroxylation is quantitatively the most important route, leading to the formation of 2-hydroxyestrogens, which are catechol estrogens with distinct biological activities. This technical guide provides an in-depth exploration of the role of CYP enzymes in estrogen 2-hydroxylation, offering a comprehensive resource for researchers, scientists, and professionals in drug development.

Cytochrome P450 Isozymes in Estrogen 2-Hydroxylation

The 2-hydroxylation of estrogens, primarily estradiol (E2) and estrone (E1), is a promiscuous process involving multiple CYP isozymes with varying tissue-specific expression and catalytic efficiencies. The primary enzymes responsible for this metabolic conversion are CYP1A1, CYP1A2, and CYP3A4.

-

CYP1A1: This enzyme is predominantly expressed in extrahepatic tissues, such as the breast, uterus, and placenta.[1] It exhibits high activity towards the 2-hydroxylation of estradiol.[2]

-

CYP1A2: As the major hepatic isoform, CYP1A2 plays a crucial role in the systemic clearance of estrogens through 2-hydroxylation.[1][3] It is a key determinant of circulating estrogen levels.

-

CYP3A4: Another abundant hepatic enzyme, CYP3A4, also contributes significantly to the 2-hydroxylation of estrogens.[1][3] Its broad substrate specificity means it is also involved in the metabolism of a wide range of xenobiotics, leading to potential drug-estrogen interactions.

-

Other CYPs: While CYP1A1, CYP1A2, and CYP3A4 are the principal drivers of 2-hydroxylation, other isoforms, including CYP1B1, CYP2C8, and CYP2C9, also contribute to this metabolic pathway, albeit to a lesser extent.[2]

Quantitative Analysis of Enzyme Kinetics

The catalytic efficiency of CYP-mediated estrogen 2-hydroxylation can be quantified by determining the Michaelis-Menten kinetic parameters, Km (substrate concentration at half-maximal velocity) and Vmax (maximal reaction velocity). These parameters are crucial for understanding the relative contributions of different CYP isoforms and for predicting the impact of genetic polymorphisms or drug interactions on estrogen metabolism.

| CYP Isoform | Substrate | Km (µM) | Vmax (nmol/min/nmol CYP) | Catalytic Efficiency (Vmax/Km) |

| CYP1A1 | Estradiol | 2.2 | 0.51 (for stored microsomes) | 0.23 |

| CYP1A2 | Estradiol | 23.0 | 0.099 (pmol/min/mg protein) | 0.0043 |

| CYP3A4 | Estradiol | - | - | 0.32 (ml/min/nmol P450) |

| Rat Liver Microsomes (Male) | Estradiol | 2.2 | 5.0 (fresh), 0.51 (stored) | 2.27 (fresh), 0.23 (stored) |

| Rat Liver Microsomes (Female) | Estradiol | 23.0 | 99.0 (pmol/min/mg protein) | 4.30 |

Signaling Pathways Regulating CYP Expression

The expression of CYP enzymes involved in estrogen 2-hydroxylation is tightly regulated by a complex network of signaling pathways. The Aryl Hydrocarbon Receptor (AhR) signaling pathway is a key regulator of CYP1A1 and CYP1A2 expression.

Aryl Hydrocarbon Receptor (AhR) Signaling Pathway

Caption: The Aryl Hydrocarbon Receptor (AhR) signaling pathway regulating CYP1A1 and CYP1A2 expression.

Experimental Protocols

Accurate assessment of estrogen 2-hydroxylation requires robust and well-defined experimental protocols. The following sections detail methodologies for key in vitro experiments.

In Vitro Estrogen 2-Hydroxylation Assay Using Human Liver Microsomes

This protocol outlines a general procedure for measuring the 2-hydroxylation of estradiol using pooled human liver microsomes (HLMs).

Materials:

-

Pooled human liver microsomes (HLMs)

-

Estradiol (substrate)

-

2-Hydroxyestradiol (analytical standard)

-

NADPH regenerating system (e.g., Glucose-6-phosphate, G6P-dehydrogenase, and NADP+)

-

Phosphate buffer (pH 7.4)

-

Acetonitrile (for reaction termination)

-

Internal standard (e.g., deuterated 2-hydroxyestradiol)

-

LC-MS/MS system

Procedure:

-

Preparation of Incubation Mixture: In a microcentrifuge tube, prepare the incubation mixture containing phosphate buffer, HLM (typically 0.1-0.5 mg/mL protein), and the NADPH regenerating system.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes to allow the components to reach thermal equilibrium.

-

Initiation of Reaction: Initiate the reaction by adding estradiol (at various concentrations to determine kinetics) to the pre-warmed incubation mixture.

-

Incubation: Incubate the reaction mixture at 37°C for a specified time (e.g., 15-60 minutes), ensuring linear product formation.

-

Termination of Reaction: Terminate the reaction by adding an equal volume of ice-cold acetonitrile containing the internal standard.

-

Protein Precipitation: Vortex the mixture and centrifuge at high speed (e.g., 14,000 rpm for 10 minutes) to precipitate the microsomal proteins.

-

Sample Analysis: Transfer the supernatant to an autosampler vial for analysis by LC-MS/MS to quantify the formation of 2-hydroxyestradiol.

Recombinant CYP Enzyme Kinetic Assay

This protocol describes the determination of kinetic parameters for a specific recombinant human CYP isoform.

Materials:

-

Recombinant human CYP enzyme (e.g., CYP1A1, CYP1A2, or CYP3A4) co-expressed with NADPH-cytochrome P450 reductase

-

Estradiol (substrate)

-

2-Hydroxyestradiol (analytical standard)

-

NADPH

-

Phosphate buffer (pH 7.4)

-

Acetonitrile

-

Internal standard

-

LC-MS/MS system

Procedure:

-

Reaction Setup: Prepare a reaction mixture containing phosphate buffer, the recombinant CYP enzyme, and NADPH in a microcentrifuge tube.

-

Pre-incubation: Pre-incubate the mixture at 37°C for 5 minutes.

-

Reaction Initiation: Start the reaction by adding estradiol at a range of concentrations (bracketing the expected Km value).

-

Incubation: Incubate at 37°C for a predetermined time within the linear range of product formation.

-

Reaction Termination: Stop the reaction with ice-cold acetonitrile containing the internal standard.

-

Sample Processing: Process the samples as described in the HLM assay (protein precipitation and supernatant collection).

-

Data Analysis: Quantify the formation of 2-hydroxyestradiol using LC-MS/MS. Plot the reaction velocity against the substrate concentration and fit the data to the Michaelis-Menten equation to determine Km and Vmax.

LC-MS/MS Quantification of 2-Hydroxyestradiol

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the gold standard for the sensitive and specific quantification of estrogen metabolites.

Instrumentation:

-

A triple quadrupole mass spectrometer coupled with a high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

Chromatographic Conditions (Example):

-

Column: C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)

-

Mobile Phase A: Water with 0.1% formic acid

-

Mobile Phase B: Acetonitrile with 0.1% formic acid

-

Gradient: A linear gradient from low to high organic phase to elute the analytes.

-

Flow Rate: 0.3-0.5 mL/min

-

Column Temperature: 40°C

Mass Spectrometric Conditions (Example):

-

Ionization Mode: Electrospray ionization (ESI) in negative or positive mode.

-

Multiple Reaction Monitoring (MRM): Monitor specific precursor-to-product ion transitions for 2-hydroxyestradiol and the internal standard.

-

2-Hydroxyestradiol: e.g., m/z 287.1 -> 145.1

-

Internal Standard (d4-2-hydroxyestradiol): e.g., m/z 291.1 -> 147.1

-

-

Optimization: Optimize cone voltage, collision energy, and other MS parameters for maximum sensitivity.

Quantification:

-

Generate a standard curve by analyzing known concentrations of 2-hydroxyestradiol.

-

Calculate the concentration of 2-hydroxyestradiol in the experimental samples by interpolating their peak area ratios (analyte/internal standard) against the standard curve.

Experimental Workflow for Investigating Drug Effects on Estrogen 2-Hydroxylation

This workflow outlines the steps to assess the potential of a drug candidate to inhibit or induce CYP-mediated estrogen 2-hydroxylation.

Caption: A generalized workflow for evaluating the impact of drug candidates on estrogen 2-hydroxylation.

Conclusion

The 2-hydroxylation of estrogens by cytochrome P450 enzymes is a fundamental metabolic pathway with profound implications for health and disease. Understanding the specific roles of CYP1A1, CYP1A2, and CYP3A4, their regulation, and the impact of xenobiotics is paramount for researchers in endocrinology, oncology, and pharmacology. The methodologies and data presented in this technical guide provide a solid foundation for conducting rigorous investigations into this critical area of estrogen metabolism, ultimately contributing to the development of safer and more effective therapeutic agents.

References

Discovery and history of catechol estrogen research

An In-depth Technical Guide on the Discovery and History of Catechol Estrogen Research

For Researchers, Scientists, and Drug Development Professionals

Abstract

Catechol estrogens, the hydroxylated metabolites of estradiol and estrone, have emerged from relative obscurity to become a focal point in steroid hormone research, particularly in the context of carcinogenesis. Initially considered minor metabolic byproducts, their potent biological activities and genotoxic potential are now well-recognized. This technical guide provides a comprehensive overview of the discovery, history, and core scientific principles of catechol estrogen research. It is intended for researchers, scientists, and drug development professionals, offering a detailed exploration of their metabolism, signaling pathways, and the experimental methodologies used to study them. All quantitative data are summarized in structured tables for comparative analysis, and key pathways and workflows are visualized using Graphviz diagrams.

Discovery and Historical Milestones

The journey of catechol estrogen research began with the broader discovery of estrogens. In 1923, the primary estrogenic hormone, estrogen, was identified.[1] This was followed by the purification and crystallization of estrone in 1929 by Edward Doisy and Alfred Butenandt, with Doisy later discovering estriol and estradiol.[2]

The concept of catechol estrogens emerged from studies on estrogen metabolism. It was established that estradiol and estrone are metabolized into hydroxylated forms, primarily 2-hydroxyestrogens and 4-hydroxyestrogens.[3] For a considerable period, these metabolites were not the primary focus of estrogen research. However, a pivotal shift occurred with the growing body of evidence linking estrogen exposure to an increased risk of certain cancers, such as breast cancer.[4]

A significant breakthrough in the field was the hypothesis that the carcinogenic effects of estrogens might not be solely mediated by estrogen receptor (ER) signaling but could also involve a genotoxic mechanism. This led to the investigation of catechol estrogen metabolites and their further oxidation products. Research, particularly from the 1990s onwards, illuminated the role of catechol estrogen-3,4-quinones as endogenous tumor initiators.[5] These reactive molecules were found to form depurinating DNA adducts, leading to mutations that can initiate cancer.[4][5] This discovery marked a paradigm shift in understanding hormonal carcinogenesis, moving beyond the purely receptor-mediated proliferation model.

Metabolism of Catechol Estrogens

The metabolism of estrogens into catechol estrogens is a critical pathway with significant physiological and pathological implications. The primary parent estrogens, estradiol (E2) and estrone (E1), undergo hydroxylation at the C2 or C4 positions of the aromatic A-ring, catalyzed by cytochrome P450 (CYP) enzymes.[6]

-

2-Hydroxylation: This is the major pathway in the liver, primarily catalyzed by CYP1A2 and CYP3A4.[6] In extrahepatic tissues, CYP1A1 is the main enzyme responsible for 2-hydroxylation.[6] The resulting 2-hydroxyestradiol (2-OHE2) and 2-hydroxyestrone (2-OHE1) are the most abundant catechol estrogens.[3]

-

4-Hydroxylation: This pathway is predominantly catalyzed by CYP1B1, which is highly expressed in estrogen target tissues like the breast, ovary, and uterus.[6] The products, 4-hydroxyestradiol (4-OHE2) and 4-hydroxyestrone (4-OHE1), are formed in smaller quantities but are considered more carcinogenic.[3][7]

Once formed, catechol estrogens can undergo two principal subsequent metabolic routes:

-

Detoxification via Methylation: Catechol-O-methyltransferase (COMT) catalyzes the methylation of the hydroxyl groups, converting catechol estrogens into their methoxy derivatives (e.g., 2-methoxyestradiol, 4-methoxyestrone).[3] This is a crucial detoxification pathway, as the methoxyestrogens are generally considered to be biologically less active and are more readily excreted.

-

Activation via Oxidation to Quinones: Catechol estrogens can be oxidized to semiquinones and then to highly reactive quinones (e.g., estradiol-3,4-quinone). This oxidation can be catalyzed by peroxidases or CYPs.[8] These quinones are electrophilic and can react with cellular macromolecules, including DNA.[8]

An imbalance in these metabolic pathways, with increased formation of 4-hydroxyestrogens and their subsequent oxidation to quinones, is associated with a higher risk of cancer.[4]

Diagram: Estrogen Metabolism Pathway

Caption: Metabolic pathways of estrogens leading to catechol estrogen formation, detoxification, or activation to carcinogenic quinones.

Signaling Pathways of Catechol Estrogens

The biological effects of catechol estrogens are mediated through both estrogen receptor-dependent and -independent signaling pathways.

Estrogen Receptor-Dependent Signaling

Catechol estrogens can bind to estrogen receptors (ERα and ERβ), although their affinity is generally lower than that of estradiol.[9] 4-Hydroxyestrogens tend to have a higher binding affinity and estrogenic potency compared to 2-hydroxyestrogens.[3] Upon binding to ERs, catechol estrogens can modulate the transcription of estrogen-responsive genes, influencing cellular processes like proliferation.[10]

Estrogen Receptor-Independent Signaling (Genotoxic Pathway)

The primary mechanism by which catechol estrogens, particularly 4-hydroxyestrogens, are thought to initiate cancer is through a genotoxic pathway that is independent of ER signaling.[4] This pathway involves the following key steps:

-

Oxidation to Quinones: 4-Hydroxyestrogens are oxidized to form highly reactive estrogen-3,4-quinones.[8]

-

Formation of DNA Adducts: These electrophilic quinones react with DNA, primarily with guanine and adenine bases, to form depurinating adducts (e.g., 4-OHE2-1-N7Gua).[4] These adducts destabilize the glycosidic bond between the DNA base and the deoxyribose sugar.

-

Generation of Apurinic Sites: The unstable adducts are released from the DNA, leaving behind apurinic (AP) sites.[4]

-

Error-Prone Repair and Mutation: The cellular DNA repair machinery attempts to fix these AP sites. However, this process can be error-prone, leading to the insertion of incorrect bases and resulting in permanent mutations in critical genes, such as oncogenes and tumor suppressor genes.[4]

-

Generation of Reactive Oxygen Species (ROS): The redox cycling between catechol estrogens and their semiquinone/quinone forms can generate reactive oxygen species (ROS), such as superoxide anions and hydrogen peroxide.[11] This oxidative stress can cause further DNA damage, including single- and double-strand breaks and oxidized bases, contributing to genomic instability.[12]

Diagram: Genotoxic Signaling Pathway of 4-Hydroxyestradiol

Caption: Genotoxic pathway of 4-hydroxyestradiol leading to cancer initiation through DNA adduct formation and oxidative stress.

Quantitative Data

The following tables summarize key quantitative data from various studies on catechol estrogens.

Table 1: Binding Affinities of Estrogens to the Estrogen Receptor

| Compound | Relative Binding Affinity (%) (Estradiol = 100) | Association Constant (Ka) (M⁻¹) |

| 17β-Estradiol | 100 | 1 x 10¹⁰ |

| Estrone | 11 ± 8 | - |

| 2-Hydroxyestradiol | 1.11 | Within one order of magnitude of estradiol |

| This compound | Negligible | Within one order of magnitude of estrone |

| 4-Hydroxyestradiol | - | - |

| 2-(Hydroxymethyl)estradiol | 1.11 | - |

| 2-(Hydroxypropyl)estradiol | 0.073 | - |

Data compiled from multiple sources.[9][13][14]

Table 2: Enzyme Kinetics of Estrogen Hydroxylation

| Enzyme | Substrate | Product | Apparent Km (µM) | Vmax (pmol/mg protein·10 min) |

| Estrogen-2-hydroxylase (Rabbit Hypothalamus) | Estradiol | 2-Hydroxyestradiol | 125 | 190 |

| Estrogen-4-hydroxylase (Rabbit Hypothalamus) | Estradiol | 4-Hydroxyestradiol | 150 | 270 |

| CYP1B1 (Variant 2) | Estradiol | 4-Hydroxyestradiol | - | Catalytic efficiency (kcat/Km) 370 mM⁻¹min⁻¹ |

| CYP1B1 (Variant 4) | Estradiol | 4-Hydroxyestradiol | - | Catalytic efficiency (kcat/Km) 270 mM⁻¹min⁻¹ |

Data from Hersey et al. (1981) and Shimada et al. (2001).[15][16]

Table 3: Levels of Catechol Estrogen-DNA Adducts

| Treatment | Tissue/System | Adduct (e.g., 4-OHE-N7Gua) Level |

| E2-3,4-quinone (in vitro) | Calf Thymus DNA | 59-213 µmol/mol DNA-phosphate |

| E2-3,4-quinone (in vivo) | Rat Mammary Gland | 2.3 µmol/mol DNA-phosphate |

| 4-OHE2 (in vivo) | Rat Mammary Gland | 1.4 µmol/mol DNA-phosphate |

Data from Cavalieri et al. (1997).[5]

Experimental Protocols

Synthesis of Catechol Estrogens

A general strategy for the synthesis of 2-hydroxyalkyl estradiols involves the chain extension of 2-formylestradiol, which can be prepared via ortholithiation of estradiol.[13]

Protocol Outline for Synthesis of 2-(Hydroxyalkyl)estradiols:

-

Protection of Phenolic and Alcoholic Hydroxyl Groups: The hydroxyl groups of estradiol at C3 and C17 are protected, for example, as methoxymethyl ethers.

-

Ortholithiation: The protected estradiol is treated with a strong base, such as sec-butyllithium, in the presence of a chelating agent like TMEDA (tetramethylethylenediamine) to direct lithiation to the C2 position.

-

Formylation: The lithiated intermediate is reacted with an electrophile, such as N,N-dimethylformamide (DMF), to introduce a formyl group at the C2 position.

-

Chain Extension: The 2-formyl group is then subjected to standard organic reactions (e.g., Grignard reaction, Wittig reaction followed by hydroboration-oxidation) to introduce the desired hydroxyalkyl side chain.

-

Deprotection: The protecting groups are removed to yield the final 2-(hydroxyalkyl)estradiol.

Isolation and Quantification of Catechol Estrogens from Biological Samples

The analysis of catechol estrogens in biological matrices is challenging due to their low concentrations and instability.[17] A common approach involves liquid chromatography-tandem mass spectrometry (LC-MS/MS).[18]

Protocol Outline for LC-MS/MS Analysis:

-

Sample Collection and Storage: Urine or plasma samples are collected and stored at -80°C to minimize degradation. Ascorbic acid may be added as an antioxidant.

-

Enzymatic Hydrolysis: To measure both free and conjugated catechol estrogens, samples are treated with β-glucuronidase and sulfatase to cleave the conjugates.

-

Solid-Phase Extraction (SPE): The hydrolyzed sample is passed through an SPE cartridge (e.g., C18) to extract the estrogens and remove interfering substances. The estrogens are then eluted with an organic solvent.

-

Derivatization (Optional but Recommended): To improve ionization efficiency and sensitivity in mass spectrometry, the extracted estrogens can be derivatized. Picolinyl derivatization has been shown to be effective.[19]

-

LC-MS/MS Analysis: The prepared sample is injected into an HPLC system coupled to a triple quadrupole mass spectrometer. Separation is typically achieved on a C18 column. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode to specifically detect and quantify the target catechol estrogens and their internal standards.

Diagram: Experimental Workflow for Catechol Estrogen Analysis

Caption: A typical experimental workflow for the quantification of catechol estrogens in biological samples using LC-MS/MS.

Analysis of Catechol Estrogen-DNA Adducts

The detection of DNA adducts serves as a biomarker for genotoxic exposure and cancer risk.

Protocol Outline for DNA Adduct Analysis:

-

DNA Isolation: DNA is extracted from tissues or cells of interest using standard protocols (e.g., phenol-chloroform extraction or commercial kits).[20]

-

DNA Hydrolysis: The purified DNA is enzymatically or chemically hydrolyzed to release the adducted nucleosides or bases.

-

Adduct Enrichment: The adducts of interest may be enriched from the bulk of normal nucleosides using techniques like immunoaffinity chromatography or SPE.

-

LC-MS/MS Analysis: The enriched adducts are quantified using a highly sensitive LC-MS/MS method, similar to the one described for catechol estrogen analysis. Isotope-labeled internal standards are crucial for accurate quantification.[21]

Conclusion

The field of catechol estrogen research has evolved significantly, from the initial identification of these compounds as estrogen metabolites to the current understanding of their critical role in hormonal carcinogenesis. The genotoxic pathway, involving the formation of reactive quinones and depurinating DNA adducts, provides a compelling mechanism for estrogen-induced cancer initiation that is independent of the classical estrogen receptor signaling pathway. This technical guide has provided a comprehensive overview of the historical context, metabolic and signaling pathways, quantitative data, and experimental methodologies central to this field. Continued research into the intricate mechanisms of catechol estrogen action and the development of more sensitive analytical techniques will be crucial for advancing our ability to assess cancer risk, develop preventative strategies, and design novel therapeutic interventions.

References

- 1. Timeline: History of Endocrine Disrupting Chemicals – HEEDS [heeds.org]

- 2. Celebrating 75 years of oestradiol - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Catechol estrogen - Wikipedia [en.wikipedia.org]

- 4. Catechol estrogen quinones as initiators of breast and other human cancers: implications for biomarkers of susceptibility and cancer prevention - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. pnas.org [pnas.org]

- 6. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. 4-Hydroxyestradiol - Wikipedia [en.wikipedia.org]

- 8. 4-Hydroxyestradiol induces mammary epithelial cell transformation through Nrf2-mediated heme oxygenase-1 overexpression - PMC [pmc.ncbi.nlm.nih.gov]

- 9. The affinity of catechol estrogens for estrogen receptors in the pituitary and anterior hypothalamus of the rat - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. creative-diagnostics.com [creative-diagnostics.com]

- 11. Catechol metabolites of endogenous estrogens induce redox cycling and generate reactive oxygen species in breast epithelial cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Aldehydic DNA lesions induced by catechol estrogens in calf thymus DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. 2-(Hydroxyalkyl)estradiols: synthesis and biological evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. The estrogen receptor relative binding affinities of 188 natural and xenochemicals: structural diversity of ligands - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. Catechol estrogen formation by brain tissue: characterization of a direct product isolation assay for estrogen-2- and 4-hydroxylase activity and its application to studies of 2- and 4-hydroxyestradiol formation by rabbit hypothalamus - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. Data for analysis of catechol estrogen metabolites in human plasma by liquid chromatography tandem mass spectrometry [agris.fao.org]

- 18. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. Organic Extraction Method | Thermo Fisher Scientific - US [thermofisher.com]

- 21. researchgate.net [researchgate.net]

An In-depth Technical Guide to 2-Hydroxyestrone: Physical and Chemical Properties for the Research Professional

Abstract: 2-Hydroxyestrone (2-OHE1) is a major endogenous catechol estrogen, a metabolite of estrone and estradiol.[1] Long considered a "good" estrogen, it exhibits significantly different biological activities from its parent hormones, characterized by weaker estrogenic effects and potential anti-proliferative properties.[2][3] This document provides a comprehensive overview of the physical and chemical properties of this compound, detailed experimental protocols for its analysis, and visual representations of its metabolic pathways and analytical workflows, tailored for researchers, scientists, and professionals in drug development.

Physical and Chemical Properties

This compound is a steroid hormone that is a member of the catechols.[4] It is structurally similar to estrone with the addition of a hydroxyl group at the C-2 position.[1]

Quantitative Physical and Chemical Data

The key physical and chemical properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| IUPAC Name | (8R,9S,13S,14S)-2,3-dihydroxy-13-methyl-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-17-one | PubChem[4] |

| Synonyms | 2-OHE1, Catecholestrone, 2,3-Dihydroxyestra-1,3,5(10)-trien-17-one | PubChem[4] |

| CAS Number | 362-06-1 | PubChem[4] |

| Molecular Formula | C₁₈H₂₂O₃ | PubChem[4] |

| Molar Mass | 286.371 g/mol | Wikipedia[1] |

| Physical Description | Solid | PubChem[4] |

| Water Solubility | 0.023 g/L | FooDB |

| Solubility in Organic Solvents | DMF: 30 mg/mL, DMSO: 30 mg/mL, Ethanol: 30 mg/mL | GlpBio[5] |

| logP | 3.03 | FooDB |

| pKa (Strongest Acidic) | 9.67 | FooDB |

| Polar Surface Area | 57.53 Ų | FooDB |

Chemical Properties and Reactivity

Stability

This compound is considered one of the more labile estrogen metabolites.[6] Its catechol structure makes it susceptible to oxidation, especially in the absence of antioxidants.[6] Studies on the stability of estrogen metabolites in urine have shown that while some changes can occur, storage at -80°C generally preserves the integrity of this compound over a year with minimal degradation.[6] The addition of ascorbic acid can help to mitigate oxidation during sample processing.[6]

The oxidative transformation of this compound can lead to the formation of 2,3-estrone quinone (2,3-EQ).[7] This quinone is highly reactive and less stable under physiological conditions compared to the quinone of 4-hydroxyestrone (3,4-EQ).[7][8] This increased reactivity and decreased stability of 2,3-EQ may contribute to the lower carcinogenicity associated with 2-hydroxyestrogens.[7][9] Under mildly basic conditions, 2,3-EQ can undergo dimerization and other transformations.[8][10]

Reactivity and Biological Interactions

This compound is formed from the irreversible 2-hydroxylation of estrone, a reaction primarily catalyzed by cytochrome P450 enzymes, specifically CYP1A1, CYP1A2, and CYP3A subfamilies in the liver and other tissues.[1][5]

It is considered a weak estrogen due to its lower binding affinity for estrogen receptors (ERs) compared to estradiol.[2][11] this compound dissociates from the estrogen receptor much more rapidly than estradiol.[1] In certain contexts, particularly in the presence of a catechol-O-methyltransferase (COMT) inhibitor, it can exhibit antiestrogenic effects by inhibiting the proliferation of estrogen receptor-positive breast cancer cells.[1][5] This anti-proliferative effect may be mediated through the downregulation of the mTOR and Akt signaling pathways.[2][3]

Signaling and Metabolic Pathways

The metabolism of estrogens is a complex process involving multiple enzymatic steps. The 2-hydroxylation pathway is a major route for estrogen catabolism.

As illustrated, estrone is metabolized via competing hydroxylation pathways. The 2-hydroxylation pathway, leading to 2-OHE1, is often considered a protective route, as 2-OHE1 is rapidly methylated by COMT to the inactive 2-methoxyestrone.[12] In contrast, the 4- and 16α-hydroxylation pathways can lead to metabolites with stronger estrogenic and potentially genotoxic properties.[12][13]

Experimental Protocols

Accurate quantification of this compound is critical for research into its biological role. The following sections detail common methodologies.

Quantification by Enzyme-Linked Immunosorbent Assay (ELISA)

ELISA provides a high-throughput method for the quantification of this compound in biological fluids.

-

Principle: A competitive inhibition ELISA is commonly used.[13] In this format, this compound in the sample competes with a fixed amount of enzyme-labeled this compound for binding to a limited number of antibodies coated on a microplate. The amount of enzyme-labeled antigen bound to the antibody is inversely proportional to the concentration of this compound in the sample.

-

Sample Type: Primarily urine, but assays for serum/plasma have also been developed.[13][14]

-

General Protocol:

-

Sample Preparation: Urine samples are typically diluted. For serum or plasma, an extraction step may be necessary.

-

Assay Procedure:

-

Standards, controls, and samples are pipetted into the wells of the antibody-coated microplate.

-

Enzyme-conjugated this compound is added to each well.

-

The plate is incubated to allow for competitive binding.

-

The plate is washed to remove unbound reagents.

-

A substrate solution is added, which reacts with the enzyme to produce a colored product.

-

The reaction is stopped, and the absorbance is read using a microplate reader.

-

-

Data Analysis: A standard curve is generated by plotting the absorbance of the standards against their known concentrations. The concentration of this compound in the samples is then determined by interpolating their absorbance values from the standard curve.

-

-

Validation: It is crucial that ELISA methods are validated against a reference method such as Gas Chromatography-Mass Spectrometry (GC-MS) to ensure accuracy.[14][15]

Quantification by Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a highly specific and sensitive reference method for the quantification of steroid hormones.

-

Principle: This technique separates compounds based on their volatility and mass-to-charge ratio. Samples are first derivatized to increase their volatility and thermal stability. The derivatized sample is then injected into the gas chromatograph, where compounds are separated. The separated compounds then enter the mass spectrometer, where they are ionized and fragmented. The resulting mass spectrum provides a unique fingerprint for identification and quantification.

-

Sample Type: Urine and serum/plasma.[14]

-

General Protocol:

-

Sample Preparation:

-

Hydrolysis: Estrogen metabolites in urine and serum are often present as glucuronide and sulfate conjugates. An enzymatic hydrolysis step (e.g., using β-glucuronidase/sulfatase) is required to release the free steroid.

-

Extraction: The deconjugated steroids are extracted from the aqueous sample using an organic solvent (e.g., solid-phase extraction).

-

Derivatization: The extracted and dried sample is derivatized (e.g., silylation) to make the analytes suitable for GC analysis.

-

-

GC-MS Analysis: The derivatized sample is injected into the GC-MS system. An internal standard (e.g., a stable isotope-labeled version of this compound) is added at the beginning of the sample preparation to correct for any losses during the procedure.

-

Data Analysis: The concentration of this compound is determined by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.

-

-

Note: While highly accurate, GC-MS methods are generally more labor-intensive and require more specialized equipment than immunoassays.[16] Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is now more commonly used as it often requires less sample derivatization.[16]

Experimental Workflow Visualization

The following diagram illustrates a typical workflow for the analysis of this compound from a biological sample using a mass spectrometry-based method.

This workflow highlights the key stages from sample collection to final data output, emphasizing the critical steps of internal standard addition, extraction, and chromatographic separation coupled with mass spectrometric detection.

References

- 1. This compound - Wikipedia [en.wikipedia.org]

- 2. This compound | Rupa Health [rupahealth.com]

- 3. Current strategies for quantification of estrogens in clinical research - PMC [pmc.ncbi.nlm.nih.gov]

- 4. This compound | C18H22O3 | CID 440623 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. glpbio.com [glpbio.com]

- 6. Stability of Fifteen Estrogens and Estrogen Metabolites in Urine Samples under Processing and Storage Conditions Typically Used in Epidemiologic Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Oxidative transformation of this compound. Stability and reactivity of 2,3-estrone quinone and its relationship to estrogen carcinogenicity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. experts.umn.edu [experts.umn.edu]

- 9. pubs.acs.org [pubs.acs.org]

- 10. pubs.acs.org [pubs.acs.org]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Estrogen metabolite ratio: Is the this compound to 16α-hydroxyestrone ratio predictive for breast cancer? - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Changes in this compound and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Circulating 2-hydroxy and 16-α hydroxy estrone levels and risk of breast cancer among postmenopausal women - PMC [pmc.ncbi.nlm.nih.gov]

- 15. researchgate.net [researchgate.net]

- 16. The 2-/16α-Hydroxylated Estrogen Ratio-Breast Cancer Risk Hypothesis: Insufficient Evidence for its Support - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Biochemical Pathway of Estrogen Metabolism to 2-Hydroxyestrone

For Researchers, Scientists, and Drug Development Professionals

Introduction

Estrogen metabolism is a critical area of study in endocrinology, oncology, and pharmacology. The biotransformation of parent estrogens, primarily estrone (E1) and estradiol (E2), into various hydroxylated and methylated metabolites dictates their physiological and pathological effects. The 2-hydroxylation pathway is quantitatively the most significant route of estrogen metabolism.[1] Its primary product, 2-hydroxyestrone (2-OHE1), is often termed a "good" estrogen metabolite due to its weak estrogenic activity and potential anti-proliferative properties.[2] Understanding the enzymatic conversion of estrone to this compound is fundamental for developing therapeutic strategies targeting hormone-dependent diseases. This guide provides a detailed overview of the core biochemical pathway, the key enzymes involved, their kinetic properties, and the experimental protocols used for their investigation.

The Core Metabolic Pathway: 2-Hydroxylation of Estrone

The conversion of estrone to this compound is an irreversible hydroxylation reaction that occurs at the C-2 position of the steroid's aromatic A-ring.[3] This reaction is a crucial step in Phase I metabolism, which prepares the estrogen molecule for subsequent detoxification and excretion from the body.[2][4] The process is catalyzed by a specific group of heme-thiolate monooxygenases known as the Cytochrome P450 (CYP) superfamily of enzymes, which are predominantly located in the liver but are also expressed in extrahepatic tissues such as the breast and uterus.[1][4][5]

Key Enzymatic Contributors to 2-Hydroxylation

While several CYP isoforms exhibit some capacity for estrogen 2-hydroxylation, the members of the CYP1 family are the predominant catalysts.[6][7]

-

CYP1A1 : This enzyme shows high catalytic activity for the 2-hydroxylation of both estrone and estradiol.[1][8][9] It is a major contributor to this metabolic pathway, particularly in extrahepatic tissues like the breast.[4][5]

-

CYP1A2 : Considered to have the highest activity for the 2-hydroxylation of estrogens, CYP1A2 is the primary enzyme responsible for this reaction in the liver.[6][8][9][10]

-

CYP1B1 : While CYP1B1 is predominantly responsible for the 4-hydroxylation of estrogens, it also contributes to the formation of this compound.[6][8][11] Its expression in estrogen target tissues like the mammary gland makes its contribution physiologically significant.[4][12]

-

Other Contributing Enzymes : Various other isoforms, including CYP2C19 and CYP3A5, can catalyze 2-hydroxylation, although their kinetic efficiencies are generally lower than those of the CYP1 family enzymes.[6][7]

Quantitative Analysis of Enzyme Kinetics

The efficiency and substrate affinity of different CYP enzymes for estrone 2-hydroxylation can be compared using kinetic parameters such as the Michaelis constant (Km) and the maximum reaction velocity (Vmax).

Table 1: Kinetic Parameters of Estrone 2-Hydroxylation by Recombinant Human CYP Enzymes

| CYP Isoform | Apparent Km (μmol/L) | Apparent Vmax (nmol/nmol/min) |

|---|---|---|

| CYP1A1 | 2.9 | 1.8 |

| CYP1A2 | 6.5 | 1.4 |

| CYP1B1 | 3.3 | 0.49 |

| CYP2C19 | 18.0 | 0.04 |

| CYP3A5 (+b5) | 11.0 | 0.09 |

Data sourced from Cribb et al., 2006.[7] The study utilized a substrate concentration range of 1 to 50 μmol/L.

Genetic polymorphisms can significantly alter enzyme activity. For example, the CYP1A1.2 (Ile462Val) variant exhibits substantially higher catalytic efficiency for this compound formation compared to the wild-type enzyme.[13]

Table 2: Catalytic Efficiency of CYP1A1 Variants for this compound (2-OHE1) Formation

| CYP1A1 Variant | Km (μM) | Vmax (pmol/min/pmol P450) | Catalytic Efficiency (Vmax/Km) | Fold Increase vs. Wild-Type |

|---|---|---|---|---|

| CYP1A1.1 (Wild-Type) | 7.9 ± 1.1 | 10.0 ± 0.6 | 1.3 | - |

| CYP1A1.2 (Ile462Val) | 8.8 ± 1.2 | 138.0 ± 8.0 | 15.7 | 12.0 |

| CYP1A1.4 (Thr461Asn) | 7.4 ± 1.0 | 10.0 ± 0.5 | 1.4 | 1.1 |

Data sourced from Wortmann et al., 2005.[13] Values represent mean ± SE.

Experimental Protocols for Studying this compound Formation

The study of estrogen metabolism relies on robust in vitro and analytical methodologies to identify and quantify metabolites and to characterize enzyme activity.

General Workflow for In Vitro Enzyme Activity Assay

The typical workflow involves incubating the substrate (estrone) with an enzyme source, followed by extraction and analysis of the metabolites.

Protocol 1: Recombinant CYP Enzyme Assay for Kinetic Analysis

This protocol is adapted from methodologies used to determine the kinetic parameters of specific CYP isoforms.[7][13]

-

Objective: To determine the Km and Vmax for this compound formation by a specific recombinant human CYP enzyme.

-

Materials:

-

Recombinant human CYP enzyme (e.g., CYP1A1, CYP1A2) co-expressed with NADPH-P450 reductase.

-

Estrone (substrate) stock solution in ethanol or DMSO.

-

NADPH regenerating system (e.g., glucose-6-phosphate, G6P-dehydrogenase, NADP+).

-

Potassium phosphate buffer (e.g., 0.1 M, pH 7.4).

-

Reaction termination solution (e.g., ice-cold acetonitrile).

-

-

Methodology:

-

Prepare reaction mixtures in microcentrifuge tubes containing buffer, the NADPH regenerating system, and the recombinant enzyme. Pre-incubate at 37°C for 5 minutes.

-

Initiate the reaction by adding estrone at various concentrations (e.g., 1 to 50 µM).

-

Incubate at 37°C for a predetermined time (e.g., 5-15 minutes) within the linear range of product formation.

-

Terminate the reaction by adding 2 volumes of ice-cold acetonitrile.

-

Centrifuge the samples (e.g., 14,000 x g for 10 minutes) to pellet the protein.

-

Transfer the supernatant to an HPLC vial for analysis.

-

Analyze the formation of this compound using HPLC or LC-MS/MS.

-

Calculate reaction velocities and plot against substrate concentration. Determine Km and Vmax using non-linear regression analysis (e.g., Michaelis-Menten equation).

-

Protocol 2: Analysis of Metabolites by High-Performance Liquid Chromatography (HPLC)

HPLC is a common technique for the separation and quantification of estrogen metabolites.[6][14][15]

-

Objective: To separate and quantify estrone and this compound from an in vitro reaction mixture.

-

Instrumentation: An HPLC system equipped with a pump, autosampler, column oven, and a UV or fluorescence detector (FLD).

-

Methodology:

-

Column: C18 reverse-phase column (e.g., Poroshell 120 EC-C18, 2.1 × 100 mm, 2.7 µm).[14]

-

Mobile Phase: A gradient elution using two solvents. For example:

-

Gradient Program: A typical gradient might start at 15-20% B, increasing linearly to 95-100% B over 20-30 minutes to elute all compounds.

-

Flow Rate: 0.5 - 1.0 mL/min.[14]

-

Column Temperature: 30 - 50°C.[14]

-

Detection:

-

Quantification: Calculate the concentration of this compound based on a standard curve generated from known concentrations of an analytical standard.

-

Protocol 3: Analysis of Metabolites by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the gold standard for highly sensitive and specific quantification of estrogen metabolites in complex biological matrices.[16][17][18]

-

Objective: To achieve highly sensitive and specific quantification of this compound.

-

Instrumentation: An HPLC or UPLC system coupled to a triple quadrupole tandem mass spectrometer with an electrospray ionization (ESI) source.

-

Methodology:

-

Sample Preparation:

-

For total metabolites (conjugated + unconjugated), perform enzymatic hydrolysis using β-glucuronidase/arylsulfatase.[16]

-

Perform liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to isolate the analytes and remove interfering substances.

-

Derivatization (e.g., with dansyl chloride) is often performed to enhance ionization efficiency and sensitivity.[16]

-

-

Chromatography: Utilize a C18 reverse-phase column and a fast gradient similar to the HPLC method to achieve rapid separation.

-

Mass Spectrometry:

-

Operate the mass spectrometer in negative ion ESI mode.[19]

-

Use Selected Reaction Monitoring (SRM) for quantification. This involves monitoring a specific precursor ion-to-product ion transition for the analyte and an internal standard (e.g., a stable isotope-labeled version of 2-OHE1).

-

Optimize ion source parameters (e.g., ionizing voltage, temperature) and collision energies for the specific analyte.

-

-

Quantification: Quantify the analyte by comparing the peak area ratio of the analyte to the stable isotope-labeled internal standard against a calibration curve. The lower limit of quantitation can reach the picogram per milliliter (pg/mL) range.[17][18]

-

Conclusion

The metabolic conversion of estrone to this compound, primarily catalyzed by CYP1A1 and CYP1A2, represents a major pathway in estrogen detoxification. The quantitative data presented highlights the differential activities of the key enzymes involved and the impact of genetic variation on metabolic efficiency. The detailed experimental protocols provide a framework for researchers and drug development professionals to accurately investigate this pathway. A thorough understanding of the enzymology and analytical methodologies associated with this compound formation is essential for advancing our knowledge of hormone-related health and disease and for identifying novel therapeutic targets.

References

- 1. Estrogen Metabolism and Breast Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 2. metagenicsinstitute.com [metagenicsinstitute.com]

- 3. researchgate.net [researchgate.net]

- 4. Cytochrome P450-mediated metabolism of estrogens and its regulation in human - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Cytochrome P450-mediated Metabolism of Estrogens and Its Regulation in Human | Semantic Scholar [semanticscholar.org]

- 6. islandscholar.ca [islandscholar.ca]

- 7. aacrjournals.org [aacrjournals.org]

- 8. academic.oup.com [academic.oup.com]

- 9. Characterization of the oxidative metabolites of 17beta-estradiol and estrone formed by 15 selectively expressed human cytochrome p450 isoforms - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Role of cytochrome P450 in estradiol metabolism in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. Changes in this compound and 16α-Hydroxyestrone Metabolism with Flaxseed Consumption: Modification by COMT and CYP1B1 Genotype - PMC [pmc.ncbi.nlm.nih.gov]

- 12. GPER is involved in the regulation of the estrogen-metabolizing CYP1B1 enzyme in breast cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 13. Association of CYP1A1 polymorphisms with differential metabolic activation of 17beta-estradiol and estrone - PubMed [pubmed.ncbi.nlm.nih.gov]

- 14. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction [mdpi.com]

- 15. Development of an HPLC-FLD Method for Estradiol and Metabolites: Application of Solid-Phase Microextraction - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. A Liquid Chromatography-Mass Spectrometry Method for the Simultaneous Measurement of Fifteen Urinary Estrogens and Estrogen Metabolites: Assay Reproducibility and Inter-individual Variability - PMC [pmc.ncbi.nlm.nih.gov]

- 17. pubs.acs.org [pubs.acs.org]

- 18. A new approach to measuring estrogen exposure and metabolism in epidemiologic studies - PMC [pmc.ncbi.nlm.nih.gov]

- 19. scielo.br [scielo.br]

Is 2-Hydroxyestrone considered a "good" or "bad" estrogen metabolite

An In-depth Technical Guide on the Core Activities of a Key Estrogen Metabolite

For Researchers, Scientists, and Drug Development Professionals

Introduction

2-Hydroxyestrone (2-OHE1) is a major endogenous catechol estrogen, a product of the metabolic breakdown of estrone and estradiol.[1] For decades, the scientific community has engaged in a nuanced debate regarding its physiological role, often simplifying its classification to either a "good" or "bad" estrogen metabolite. This dichotomy stems from a body of evidence that presents a complex, and at times contradictory, profile of its activities. On one hand, 2-OHE1 is lauded for its anti-estrogenic and potential anti-carcinogenic properties.[2] Conversely, its nature as a catechol estrogen raises concerns about its potential to generate genotoxic reactive oxygen species.[3] This guide aims to provide a comprehensive technical overview of 2-OHE1, delving into its metabolic pathways, its dualistic effects on cellular processes, and the experimental methodologies used to elucidate its functions.

Estrogen Metabolism: The Crossroads of Hydroxylation